2-Mercapto-5-nitropyridine
Overview
Description
2-Mercapto-5-nitropyridine is an organic compound with the molecular formula C5H4N2O2S. It is a derivative of pyridine, characterized by the presence of a mercapto group (-SH) at the second position and a nitro group (-NO2) at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercapto-5-nitropyridine can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-nitropyridine with thiourea in absolute ethanol. The mixture is refluxed for 12 hours, resulting in a yellow precipitate. After cooling, the precipitate is filtered, dried, and suspended in water. A solution of sodium hydroxide is added dropwise, followed by acidification with dilute hydrochloric acid. The final product is obtained after filtration and drying .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often produced in bulk for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of 2-amino-5-mercaptopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Mercapto-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-nitropyridine involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-nitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Mercapto-5-nitrothiazole: Contains a thiazole ring instead of a pyridine ring.
2-Mercapto-5-nitroimidazole: Features an imidazole ring.
Uniqueness
2-Mercapto-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of a mercapto and nitro group allows for versatile chemical transformations and interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-nitro-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-7(9)4-1-2-5(10)6-3-4/h1-3H,(H,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQUBONFIYNJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377073 | |
Record name | 2-Mercapto-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2127-09-5 | |
Record name | 2127-09-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2127-09-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Mercapto-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitropyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary research focus of the provided article regarding 2-Mercapto-5-nitropyridine?
A1: The provided article, "Studies on Chemotherapeutics for Acid-fast Bacilli. V: Antibacterial Activity of this compound" [], focuses specifically on investigating the antibacterial activity of this compound against acid-fast bacilli. The study likely explores the compound's potential as a chemotherapeutic agent for infections caused by these bacteria, such as tuberculosis.
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